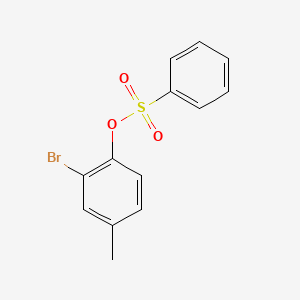

2-Bromo-4-methylphenyl phenylsulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-4-methylphenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3S/c1-10-7-8-13(12(14)9-10)17-18(15,16)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOWFUUXOOPBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650308 | |

| Record name | 2-Bromo-4-methylphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093-26-7 | |

| Record name | Phenol, 2-bromo-4-methyl-, 1-benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2093-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methylphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Methylphenyl Phenylsulfonate

Strategies for Phenol (B47542) Derivatization via Sulfonylation

The conversion of the hydroxyl group of a phenol into a sulfonate ester, known as O-sulfonylation, is a key step in synthesizing aryl sulfonates. This process activates the C-O bond of the phenol, yielding a compound that can serve as an electrophilic partner in subsequent reactions. semanticscholar.org Aryl sulfonates are often crystalline, making them easier to purify and store than other electrophiles. semanticscholar.org

The most direct method for the synthesis of aryl sulfonates involves the reaction of a phenol derivative with a sulfonyl chloride. semanticscholar.orgresearchgate.net This reaction is typically performed in the presence of a base, which serves to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.

The general protocol involves dissolving the phenol (e.g., 2-bromo-4-methylphenol) and a sulfonyl chloride (e.g., benzenesulfonyl chloride) in a suitable solvent like dichloromethane. nih.gov A base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or pyridine, is then added to facilitate the reaction. nih.gov The reaction of phenols with sulfonyl chlorides can lead to excellent yields of the corresponding aryl sulfonates. semanticscholar.org

While the sulfonylation of phenols is often base-mediated, various catalyst systems have been developed to improve efficiency and mildness of the reaction conditions. Metal oxides, for instance, have been employed as effective heterogeneous catalysts in sulfonylation reactions. researchgate.net Cupric oxide (CuO) has been shown to efficiently catalyze the synthesis of sulfonic esters from a variety of substrates, including phenols, under mild and neutral conditions. researchgate.net This method is noted for its remarkable selectivity and the use of a commercially available, inexpensive catalyst. researchgate.net

Other catalytic systems include the use of bases like DABCO, which facilitate the reaction between dansyl chloride and alcohols to form sulfonate esters. nih.gov The choice of catalyst or base is critical and can significantly influence the reaction rate and yield.

Optimizing reaction conditions is crucial for maximizing the yield and purity of sulfonate esters. Key parameters include temperature, solvent, reaction time, and the nature of the reactants and base. A detailed kinetic study revealed that extreme conditions are necessary to promote sulfonate ester formation from a sulfonic acid and an alcohol, requiring high concentrations of both reactants with little or no water present. acs.org However, when using a more reactive sulfonyl chloride, the conditions can be much milder.

For the reaction between phenols and sulfonyl chlorides, yields can be very good to excellent without the need for column chromatography; instead, purification can often be achieved through recrystallization. semanticscholar.org The reaction temperature can influence the rate of formation; for example, a study on the synthesis of methyl ester sulfonate found that the optimal yield was achieved at 100°C with a reaction time of 40 minutes using microwave-assisted heating. ugm.ac.id

| Phenol Substrate | Sulfonyl Chloride | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol | Benzenesulfonyl chloride | Pyridine | Pyridine | RT, 12h | Good to Excellent | researchgate.net |

| 3,5-Dimethylphenol | Benzenesulfonyl chloride | Pyridine | Pyridine | RT, 12h | 90% | researchgate.net |

| Various Phenols | Various Sulfonyl Chlorides | CuO | - | Mild, Neutral | Excellent | researchgate.net |

| Various Alcohols | Dansyl chloride | DABCO | CH₂Cl₂ | RT | - | nih.gov |

Approaches to Bromination of Substituted Phenols

The synthesis of the required precursor, 2-bromo-4-methylphenol (B149215), involves the electrophilic aromatic substitution of 4-methylphenol (p-cresol). As the hydroxyl group is a highly activating ortho-, para-directing group and the para position is blocked by the methyl group, bromination occurs at the ortho position. The primary challenge is to achieve mono-bromination with high regioselectivity and avoid the formation of the di-brominated byproduct, 2,6-dibromo-4-methylphenol. google.com

Achieving high regioselectivity in the bromination of phenols can be challenging due to the small electronic differences between the ortho and para positions. chemistryviews.org For 4-methylphenol, where the para-position is occupied, the focus is on selective mono-bromination at the ortho-position.

One common method involves reacting 4-methylphenol with a brominating agent like molecular bromine in a solvent at low temperatures. quickcompany.in The reaction temperature is typically controlled at about 0°C or lower to enhance selectivity. google.com The process often uses a 1:1 molar ratio of bromine to 4-methylphenol to minimize dibromination. quickcompany.in Solvents such as methylene chloride, chloroform, or dichloroethane are commonly employed. google.comgoogle.com The reaction can be carried out in the absence of light, and in some cases, a Lewis acid like methanesulfonic acid is used as a catalyst. quickcompany.in Continuous bromination processes have also been developed, where the reactants are mixed in a tubular reactor, which can reduce side reactions and improve the yield and selectivity of monobromination. google.compatsnap.com

| Brominating Agent | Solvent | Catalyst | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Bromine | Dichloroethane | None | -20 to -15°C | Continuous flow reactor improves selectivity. | patsnap.com |

| Bromine | Solvent | Methane sulfonic acid (Lewis Acid) | 20 to 40°C | Process conducted in the absence of light. | quickcompany.in |

| Bromine | Methylene Chloride | None | -5 to 10°C | High yield (>99%) and purity (>98%). | google.com |

| TMSBr | Acetonitrile | (4-ClC₆H₄)₂SO | Room Temperature | Mild conditions with high para-selectivity for unblocked phenols. | chemistryviews.org |

| KBr / ZnAl-BrO₃⁻-LDHs | - | - | Mild | Excellent regioselectivity; para-site is favored. | researchgate.net |

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of various organic compounds, including electron-rich aromatic systems like phenols. missouri.educommonorganicchemistry.com It serves as a convenient and safer source of electrophilic bromine compared to liquid Br₂. missouri.eduwikipedia.org

For the bromination of phenols, NBS participates in an electrophilic aromatic substitution reaction. cdnsciencepub.com The reaction is typically carried out under mild conditions, often at room temperature in a suitable solvent. commonorganicchemistry.com The use of freshly recrystallized NBS is often recommended to ensure high yields and minimize side products. missouri.edu The reaction between phenols and NBS can generate 2-bromocyclohexadienone-type intermediates, which then enolize to form the stable 2-bromophenol product, either thermally or photolytically. cdnsciencepub.com This method is valued for its high selectivity and the ease of handling the reagent. cdnsciencepub.comorganic-chemistry.org

Control of Polybromination in Aromatic Systems

The selective monobromination of activated aromatic rings, such as phenols, presents a significant challenge due to the strong activating nature of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. chemistrysteps.com This often leads to the formation of polybrominated byproducts. youtube.com Several strategies have been developed to control the extent of bromination and achieve high yields of the desired monobrominated product.

One effective approach is the careful selection of the brominating agent. While elemental bromine can be highly reactive and lead to multiple substitutions, milder reagents are often preferred. youtube.com N-bromosuccinimide (NBS) is a widely used alternative that allows for more controlled bromination. wku.edunih.gov The reaction conditions, including the solvent and temperature, also play a crucial role. Performing the reaction in less polar solvents, such as carbon disulfide or chloroform, and at low temperatures can enhance the selectivity for monobromination. youtube.comyoutube.com

The use of catalysts can also influence the regioselectivity and extent of bromination. Lewis acids are sometimes employed to polarize the halogen molecule, but their use with highly activated substrates like phenols must be carefully managed to avoid excessive reaction. youtube.com In some cases, the reaction can be carried out in the absence of a catalyst to temper the reactivity. quickcompany.in For instance, a patented process for the synthesis of 2-bromo-4-methylphenol involves the bromination of 4-methylphenol in the absence of light and in a specific temperature range to ensure high selectivity. quickcompany.in

Furthermore, controlling the stoichiometry of the reactants is a fundamental aspect of preventing polybromination. By using a molar ratio of the brominating agent to the aromatic substrate that is close to 1:1, the formation of di- and tri-brominated products can be minimized. quickcompany.in Continuous flow processes have also been developed to allow for precise control over reaction parameters, leading to improved yields and selectivity of the monobrominated product. google.com

The following table summarizes various methods and reagents used to control polybromination in aromatic systems:

| Reagent/Method | Conditions | Outcome | Reference |

| Bromine (Br₂) in CS₂ or CCl₄ | Low Temperature | Favors monobromination | youtube.com |

| N-Bromosuccinimide (NBS) | Acetonitrile | Highly regioselective para-bromination | wku.edu |

| HBr/H₂O₂ | - | Alternative brominating system | quickcompany.in |

| Zeolites | - | Induce high para-selectivity | nih.gov |

| Stoichiometric Control | Molar ratio of ~1:1 | Minimizes polybromination | quickcompany.in |

| Continuous Flow Reaction | Precise temperature and stoichiometry control | High yield of monobrominated product | google.com |

Convergent Synthesis of the Target Compound

The synthesis of 2-bromo-4-methylphenyl phenylsulfonate is typically achieved through a convergent approach, where the key fragments of the molecule are synthesized separately and then combined in the final steps. This strategy often involves the initial preparation of 2-bromo-4-methylphenol, followed by its esterification with a phenylsulfonyl derivative.

The most direct and widely employed route for the synthesis of this compound involves a two-step sequence:

Bromination of 4-methylphenol: The first step is the regioselective bromination of 4-methylphenol (p-cresol) to yield 2-bromo-4-methylphenol. As discussed in the previous section, controlling the reaction conditions is paramount to prevent the formation of polybrominated species. A typical procedure involves treating 4-methylphenol with a brominating agent like bromine in a suitable solvent at a controlled temperature. quickcompany.in

Sulfonylation of 2-bromo-4-methylphenol: The second step is the esterification of the hydroxyl group of 2-bromo-4-methylphenol with benzenesulfonyl chloride. This reaction, a classic Schotten-Baumann reaction, is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide. The base serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This results in the formation of the desired this compound.

Step 1: Bromination 4-methylphenol + Br₂ → 2-bromo-4-methylphenol + HBr

Step 2: Sulfonylation 2-bromo-4-methylphenol + C₆H₅SO₂Cl + Base → this compound + Base·HCl

While the sequential halogenation and sulfonylation route is the most common, alternative pathways for the synthesis of this compound can be envisaged, although they may be less direct or efficient.

One hypothetical alternative could involve a rearrangement reaction. For instance, a Fries rearrangement of a related O-aryl sulfonate could potentially be explored, though this is less likely to be a primary synthetic route due to potential complexities and lower yields.

Another possibility could involve starting with a pre-brominated aromatic precursor and introducing the methyl and hydroxyl groups subsequently. However, such a route would likely be more convoluted and offer fewer advantages in terms of yield and purity compared to the direct functionalization of 4-methylphenol.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research

A thorough investigation into the chemical compound this compound has revealed a significant absence of published scientific data, preventing a detailed analysis of its advanced spectroscopic and crystallographic properties. Despite extensive searches for primary research literature, no specific studies detailing the X-ray diffraction analysis or vibrational and electronic spectroscopy of this particular molecule could be located.

The inquiry sought to elaborate on the molecular structure and solid-state characteristics of this compound, focusing on a prescribed outline that included single-crystal X-ray diffraction (SCXRD) for determining its absolute configuration, the analysis of its crystal packing and intermolecular interactions—such as C—H⋯O, C—H⋯Br, and π–π stacking—and its conformational analysis in the solid state. Furthermore, the investigation aimed to detail its spectroscopic fingerprint through infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

However, the scientific record, as accessible through public databases and academic journals, does not appear to contain this specific information. While data exists for structurally related compounds, such as various brominated phenols and other sulfonate esters, these findings cannot be extrapolated to accurately describe this compound. The precise arrangement of atoms, the nature of the forces between molecules in a crystal lattice, and the molecule's interaction with electromagnetic radiation are unique to its specific structure.

Without experimental data from techniques such as X-ray crystallography and molecular spectroscopy, any discussion on the topics outlined would be purely speculative and would not meet the standards of scientific accuracy. The creation of data tables, a key requirement of the requested analysis, is therefore not possible.

It must be concluded that the advanced spectroscopic and crystallographic investigations necessary to fulfill the detailed article structure have not been published or are not available in the public domain for this compound.

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. A thorough NMR analysis of 2-Bromo-4-methylphenyl phenylsulfonate would involve a suite of one- and two-dimensional experiments.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

A ¹H NMR spectrum of this compound would be anticipated to show distinct signals corresponding to the protons on the two aromatic rings and the methyl group. The protons on the phenylsulfonate ring would likely appear as a complex multiplet, while the protons on the 2-bromo-4-methylphenyl ring would exhibit splitting patterns indicative of their substitution. The single methyl group would present as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.5 - 8.0 | m |

| Bromo-methylphenyl H | 7.0 - 7.6 | m |

| Methyl H | ~2.3 | s |

Note: This table is predictive and not based on experimental data for the target compound.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. For this compound, a total of 13 signals would be expected in a decoupled spectrum, corresponding to the 13 carbon atoms in the structure. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonate group and the bromine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-S (Phenyl) | 135 - 140 |

| C-O (Bromo-methylphenyl) | 145 - 150 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-Br | 115 - 120 |

| Aromatic C-CH₃ | 130 - 140 |

| Methyl C | ~20 |

Note: This table is predictive and not based on experimental data for the target compound.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the individual aromatic rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the two aromatic rings through the sulfonate ester linkage by observing correlations between the protons on one ring and the carbons on the other, via the sulfur and oxygen atoms.

Currently, no published COSY, HSQC, or HMBC data for this compound could be located.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Optimized Geometries and Conformational Landscapes

No published data were found regarding the optimized molecular geometry or the conformational landscape of 2-Bromo-4-methylphenyl phenylsulfonate as determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MESP) Surface Mapping

There are no available MESP surface maps for this compound to illustrate its electrostatic potential and reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

A Natural Bond Orbital (NBO) analysis, which would provide insight into intramolecular interactions, charge delocalization, and hyperconjugative interactions within this compound, has not been reported.

Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions

Detailed Hirshfeld surface analysis and energy framework calculations, which are crucial for understanding the nature and energetics of intermolecular interactions in the crystalline state of this compound, are absent from the scientific literature.

Simulation of Spectroscopic Data (e.g., Vibrational Frequencies, UV-Vis Spectra)

No theoretical simulations of the vibrational frequencies (IR and Raman) or electronic transitions (UV-Vis spectra) for this compound, which would complement experimental spectroscopic data, were found.

Due to the absence of specific scientific literature and research data for the compound "this compound" in the provided search results, it is not possible to generate an article that meets the requirements of the request. The search did not yield any computational and theoretical chemistry studies, including data on reactivity descriptors or conceptual DFT parameters, for this specific molecule.

Generating an article without this core scientific data would result in a fabricated and scientifically unsound document, which would violate the fundamental principles of accuracy and reliance on factual evidence. The available search results pertain to other, structurally distinct compounds, and their data cannot be attributed to this compound.

Therefore, the requested article cannot be created.

Reactivity Profiles and Mechanistic Pathways

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond in aryl bromides is a standard substrate for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds nih.gov. It is well-established that aryl bromides are more reactive than aryl chlorides but less reactive than aryl iodides in typical palladium-catalyzed cycles researchgate.net. The presence of the sulfonate ester on the same ring could potentially influence the electronic properties of the aryl bromide, but it is expected to remain a viable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of 2-Bromo-4-methylphenyl phenylsulfonate with an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for forming biaryl compounds. Research on substrates with multiple leaving groups, such as bis(triflate)s, has shown that site-selective Suzuki reactions can be achieved, often with the first coupling occurring at the sterically less hindered or electronically more favorable position nih.gov.

Heck Coupling: The Heck reaction would couple the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This is a fundamental method for C-C bond formation nih.gov.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to yield an alkynylated aromatic compound nih.govnih.gov.

The general conditions for these reactions are well-documented and typically involve a palladium source (like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a ligand, a base, and a suitable solvent nih.gov.

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Typical Catalyst | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | Ar-B(OH)₂ |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |

Nucleophilic aromatic substitution (S_NAr) of an aryl halide typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the intermediate Meisenheimer complex. In this compound, the phenylsulfonate group is electron-withdrawing, but it is located meta to the bromine atom. The methyl group is weakly electron-donating. Therefore, the bromine atom is not sufficiently activated for a standard S_NAr reaction under typical conditions. For an S_NAr reaction to occur at this position, exceptionally harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates, would likely be required. Studies on other systems confirm that ortho and para positioning of activating groups is crucial for facilitating S_NAr reactions.

Reductive debromination is a process that replaces a bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation, metal-hydride reduction, or electrochemical methods. For instance, electro-reductive debromination has been shown to be effective for α-bromo amides, proceeding via C-Br bond activation. While specific studies on this compound are not available, it is plausible that the bromine atom could be removed using standard reductive methods, such as treatment with a palladium catalyst and a hydrogen source (e.g., H₂, formic acid).

Electrophilic Aromatic Substitution on the Methylphenyl Ring

The susceptibility of the methylphenyl ring in this compound to electrophilic attack is governed by the electronic effects of the three substituents: the bromo group, the methyl group, and the phenylsulfonate group. Each of these groups exerts directing effects that influence the position of an incoming electrophile.

Directing Effects of Existing Substituents

The orientation of electrophilic substitution on the disubstituted methylphenyl ring is a result of the cumulative influence of the bromo, methyl, and phenylsulfonate groups.

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. Through an inductive effect, it donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This electron-donating nature stabilizes the arenium ion intermediate formed during the substitution, particularly when the attack occurs at the ortho and para positions relative to the methyl group.

Bromo Group (-Br): The bromo group is a deactivating, ortho, para-directing group. While its electronegativity withdraws electron density from the ring inductively (deactivating effect), its lone pairs of electrons can be donated to the ring via resonance, which stabilizes the carbocation intermediate when the electrophile attacks at the ortho and para positions.

Phenylsulfonate Group (-OSO₂Ph): The phenylsulfonate group is a strongly deactivating, meta-directing group. The sulfonate moiety is highly electron-withdrawing due to the presence of the electronegative oxygen atoms and the sulfur atom. This strong inductive and resonance withdrawal of electron density significantly reduces the nucleophilicity of the aromatic ring, making it much less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.

In the case of this compound, the phenylsulfonate group is attached to the oxygen atom, which is then bonded to the methylphenyl ring. The primary directing effects to consider are from the bromo and methyl groups directly attached to the benzene (B151609) ring that will undergo substitution. The phenylsulfonate is attached to the phenolic oxygen and its strong electron-withdrawing nature primarily deactivates the entire ring system towards electrophilic attack.

Competitive Reactivity Considerations

The positions available for electrophilic attack on the methylphenyl ring are C3, C5, and C6. The directing effects of the existing substituents will determine the regioselectivity of the reaction.

The methyl group at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

The bromo group at C2 directs incoming electrophiles to its ortho position (none available as it is C1 and C3) and its para position (C5).

Based on these directing effects, the expected major product of an electrophilic aromatic substitution on this compound would be substitution at the C5 position, which is ortho to the activating methyl group and para to the deactivating bromo group. Substitution at the C3 position, ortho to the methyl group but also ortho to the bromo group, would be the next most likely product, though likely in a smaller amount due to steric hindrance from the adjacent bromine atom.

Table 1: Predicted Regioselectivity in the Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Influence of Methyl Group (-CH₃) | Influence of Bromo Group (-Br) | Predicted Outcome |

| C3 | Activating (ortho) | Deactivating (ortho) | Minor Product |

| C5 | Activating (ortho) | Deactivating (para) | Major Product |

| C6 | No strong directing effect | No strong directing effect | Unlikely |

Reaction Mechanisms under Various Catalytic Conditions

The mechanism of electrophilic aromatic substitution on this compound will follow the general two-step pathway:

Formation of the Electrophile: A strong electrophile (E⁺) is generated, typically through the action of a catalyst.

Attack and Rearomatization: The π electrons of the aromatic ring attack the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

Different electrophilic substitution reactions will utilize different catalysts to generate the specific electrophile.

Halogenation (e.g., Bromination): In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), bromine is polarized, creating a highly electrophilic bromine species that can be attacked by the aromatic ring.

Nitration: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the nitronium ion (NO₂⁺), which is a powerful electrophile.

Sulfonation: Fuming sulfuric acid (a solution of SO₃ in H₂SO₄) is typically used. Sulfur trioxide (SO₃) acts as the electrophile.

Friedel-Crafts Alkylation and Acylation: These reactions use a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation or an acylium ion, respectively. However, due to the strongly deactivating nature of the phenylsulfonate and bromo groups, Friedel-Crafts reactions are unlikely to be successful on this substrate. The deactivated ring is not nucleophilic enough to attack the carbocation or acylium ion.

Applications As a Precursor in Advanced Organic Synthesis

Building Block for Complex Polyaromatic Systems

The synthesis of complex polyaromatic systems, such as substituted carbazoles, dibenzofurans, and dibenzothiophenes, often relies on the strategic construction of a biaryl backbone followed by an intramolecular cyclization. 2-Bromo-4-methylphenyl phenylsulfonate is an ideal starting material for such strategies. The carbon-bromine bond can be selectively targeted in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille coupling to form a 2-aryl-4-methylphenyl phenylsulfonate intermediate.

For instance, a Suzuki coupling with an appropriately substituted phenylboronic acid can yield a biaryl system. This intermediate is then primed for a subsequent intramolecular reaction to form the fused ring system. The specific polyaromatic system synthesized depends on the nature of the ortho-substituent on the newly introduced aryl ring.

Carbazole (B46965) Synthesis : Coupling with a 2-aminophenylboronic acid derivative, followed by an intramolecular Buchwald-Hartwig amination, can lead to the formation of N-substituted carbazoles. beilstein-journals.orgrsc.orgrsc.orgresearchgate.net

Dibenzofuran Synthesis : Coupling with a 2-hydroxyphenylboronic acid or a related derivative, followed by an intramolecular Ullmann-type O-arylation, can yield substituted dibenzofurans. biointerfaceresearch.comrsc.orgorganic-chemistry.org

Dibenzothiophene (B1670422) Synthesis : Similarly, coupling with a 2-mercaptophenylboronic acid and subsequent intramolecular S-arylation provides a route to dibenzothiophenes. tandfonline.comchemicalbook.comwikipedia.orgrsc.org

These polycyclic aromatic compounds are core structures in many functional materials used in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.org

Table 1: Representative Synthesis of Polyaromatic Systems

| Target System | Reaction Sequence | Key Reagents | Plausible Product |

|---|---|---|---|

| Carbazole Derivative | 1. Suzuki Coupling 2. Intramolecular Buchwald-Hartwig Amination | 2-aminophenylboronic acid, Pd catalyst, Base | A methyl-substituted N-arylcarbazole |

| Dibenzofuran Derivative | 1. Suzuki Coupling 2. Intramolecular O-Arylation (Ullmann) | 2-hydroxyphenylboronic acid, Pd catalyst, Cu catalyst | A methyl-substituted dibenzofuran |

| Dibenzothiophene Derivative | 1. Suzuki Coupling 2. Intramolecular S-Arylation | 2-mercaptophenylboronic acid, Pd catalyst, Base | A methyl-substituted dibenzothiophene |

Precursor in Heterocyclic Compound Synthesis

The reactivity of the C-Br bond in this compound makes it an excellent electrophilic partner for the synthesis of a wide array of heterocyclic compounds.

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, are powerful tools for the synthesis of nitrogen-containing heterocycles. nih.govacs.orgwikipedia.orgyoutube.com By reacting this compound with various nitrogen nucleophiles, a range of important heterocyclic precursors can be formed. For example, reaction with primary amines or anilines can yield secondary amines, which can be further cyclized to form heterocycles like phenazines or other fused systems depending on the amine structure. The use of ammonia (B1221849) equivalents can also be employed to introduce a primary amine group. acs.org

Furthermore, coupling with existing N-heterocycles containing an N-H bond (e.g., pyrrole, indole, carbazole) allows for direct N-arylation, creating more complex structures. The phenylsulfonate group, being less reactive than the bromide under many conditions, typically remains intact for subsequent transformations. acs.org

Analogous to C-N bond formation, C-O and C-S bonds can be constructed using methodologies like the Ullmann condensation or Buchwald-Hartwig-type couplings for ethers and thioethers. wikipedia.orgwikipedia.org

Oxygen Heterocycles : Reaction with various phenols or alcohols under copper or palladium catalysis can lead to the formation of diaryl or alkyl aryl ethers. If a diol or a phenol (B47542) with a suitably positioned second nucleophile is used, subsequent cyclization can lead to the formation of oxygen-containing rings.

Sulfur Heterocycles : The coupling with thiols or thiophenols provides access to aryl thioethers. nih.gov These thioethers are valuable intermediates. For instance, an intramolecular cyclization of a thioether derived from a reaction with a 2-halothiophenol could be envisioned to form thianthrene (B1682798) derivatives.

Table 2: Synthesis of Heterocyclic Precursors

| Heteroatom | Reaction Type | Nucleophile/Coupling Partner | Catalyst System | Plausible Product Class |

|---|---|---|---|---|

| Nitrogen | Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines, N-Heterocycles | Pd catalyst (e.g., Pd(OAc)2) with phosphine (B1218219) ligand | N-Aryl Amines/Amides |

| Oxygen | Ullmann Condensation | Phenols, Alcohols | Cu catalyst (e.g., CuI) | Aryl Ethers |

| Sulfur | Ullmann-type Coupling | Thiols, Thiophenols | Cu or Pd catalyst | Aryl Thioethers |

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient processes that allow for the construction of complex molecules in a single operation, minimizing waste and saving time. rsc.orgrsc.orgnih.govnih.govresearchgate.net The bifunctional nature of this compound makes it a promising candidate for designing such reaction sequences.

A hypothetical cascade could be initiated by a Sonogashira coupling at the bromide position with a terminal alkyne that possesses another functional group. researchgate.netwikipedia.orgorganic-chemistry.org For example, coupling with a propargyl alcohol derivative could be followed by an intramolecular cyclization involving the alcohol and the aromatic ring, potentially triggered by the reaction conditions, to form a fused heterocyclic system.

While specific examples utilizing this exact substrate are not prominent in the literature, its structure lends itself to inclusion in multicomponent reactions where an aryl halide is a required component. researchgate.net For example, in a palladium-catalyzed three-component reaction, this compound could react with an alkyne and another nucleophile to rapidly assemble a complex, highly functionalized molecule.

Synthesis of Specialized Chemical Reagents and Ligands

The development of novel ligands is crucial for advancing transition metal catalysis. The "2-bromo-4-methylphenyl" scaffold can be readily transformed into valuable phosphine ligands. By treating this compound with a strong base like n-butyllithium followed by quenching with a chlorophosphine (e.g., chlorodiphenylphosphine), a new phosphine ligand can be synthesized.

The resulting ligand would feature a phosphine group ortho to the phenylsulfonate moiety. This arrangement could allow for secondary interactions or provide a specific steric and electronic environment at the metal center to which it coordinates. Such ligands are instrumental in fine-tuning the reactivity and selectivity of catalysts for a wide range of cross-coupling reactions. nih.govacs.org

Development of Functional Materials and Probes

The polyaromatic and heterocyclic systems that can be synthesized from this compound are often the core components of functional organic materials.

OLED Materials : As mentioned, carbazole and dibenzothiophene derivatives are widely used as host materials in phosphorescent organic light-emitting diodes (PHOLEDs) due to their high triplet energies and good charge-transporting properties. rsc.org The synthetic routes starting from this precursor allow for the introduction of various substituents to tune the electronic properties of the final material.

Fluorescent Probes : Fused aromatic systems and complex heterocycles often exhibit unique photophysical properties, including strong fluorescence. By incorporating specific functional groups that can interact with analytes of interest, molecules derived from this precursor could be developed as chemosensors or fluorescent probes for biological imaging or environmental monitoring.

The versatility of this compound as a precursor thus opens avenues not only for the synthesis of complex molecular structures but also for the development of materials with tailored electronic and photophysical properties.

Future Research Trajectories and Broader Chemical Significance

Exploration of Novel Synthetic Pathways

The traditional synthesis of 2-Bromo-4-methylphenyl phenylsulfonate likely involves the esterification of its precursor, 2-bromo-4-methylphenol (B149215), with benzenesulfonyl chloride. The synthesis of the phenol (B47542) precursor itself is well-established and can be achieved through the bromination of 4-methylphenol (p-cresol). quickcompany.innih.govguidechem.com Patents describe continuous bromination processes for p-cresol (B1678582), which can improve selectivity and yield. google.comgoogle.com

Future research could focus on developing more efficient and sustainable synthetic routes. Key areas of exploration include:

Catalytic One-Pot Syntheses: Developing palladium-catalyzed methods that could form the arylsulfonate ester directly from arylboronic acids or other organometallic precursors could streamline the process. nih.gov While many palladium-catalyzed processes focus on C-C or C-N bond formation, adapting these for C-S or C-O-S bond construction is an active area of research. nih.govnih.gov

Sustainable Reagents: Investigating the use of sulfur dioxide surrogates in combination with aryl halides under oxidative conditions could provide a greener alternative to traditional sulfonyl chlorides. Current time information in Pasuruan, ID.

Energy-Efficient Methods: The application of ultrasound or microwave-assisted synthesis could accelerate reaction times and improve energy efficiency, as has been demonstrated for the synthesis of other aryl sulfonates and isoxazole (B147169) derivatives. chemicalbook.commdpi.com

Investigation of Undiscovered Reactivity Modes

The reactivity of this compound is predicated on its two primary functional handles: the phenylsulfonate ester and the carbon-bromine bond. While aryl sulfonates are known to participate in reactions involving S-O or C-O bond cleavage, the presence of the bromo substituent opens up a vast landscape of potential transformations that remain largely unexplored for this specific molecule. alfa-chemistry.com

Future investigations could target:

Orthogonal Reactivity: A key area of interest is the selective functionalization of one site while leaving the other intact. For instance, the C-Br bond can be selectively targeted in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) without disturbing the phenylsulfonate group. This would allow the sulfonate to be used in a subsequent transformation.

Photocatalysis: The C-Br bond is susceptible to activation by visible-light photocatalysis. nih.govnih.govrsc.org This could be used to generate an aryl radical, which could then participate in a variety of bond-forming reactions under mild conditions, a significant departure from traditional thermal methods. nih.govnih.gov

Dual-Activation Pathways: Exploring conditions that could activate both the C-Br and C-O-sulfonate bonds simultaneously or sequentially could lead to the development of novel cascade reactions for the rapid assembly of complex molecular architectures.

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. vapourtec.comuniqsis.comresearchgate.netyoutube.com The synthesis and subsequent derivatization of this compound are well-suited for this technology.

Future research trajectories in this area include:

Hazardous Reaction Control: Reactions like bromination are often exothermic and can be difficult to control on a large scale in batch reactors. Flow reactors provide superior heat exchange, mitigating these risks. uniqsis.com

Automated Library Synthesis: Integrating flow reactors with automated systems would enable the rapid synthesis of a library of derivatives from this compound, accelerating drug discovery and materials science research. youtube.com This approach is particularly powerful for optimizing structure-activity relationships. nih.govdrugdesign.orgmdpi.com

Contribution to the Understanding of Structure-Reactivity Relationships in Arylsulfonates

A systematic study of this compound can provide valuable insights into the electronic and steric interplay of its functional groups, contributing to the broader understanding of arylsulfonate chemistry.

Key aspects for investigation include:

Electronic Effects: The electron-withdrawing nature of the bromine atom and the phenylsulfonate group, contrasted with the electron-donating effect of the methyl group, creates a unique electronic environment on the phenolic ring. Quantifying how this push-pull system affects the reactivity at both the C-Br and C-O-sulfonate sites is a crucial research goal.

Leaving Group Ability: While phenylsulfonate is a good leaving group, its reactivity can be modulated by the other substituents on the ring. Comparing the reactivity of this compound to simpler aryl sulfonates (e.g., tosylates, nosylates) in nucleophilic substitution reactions would provide quantitative data on these substituent effects. nih.gov

Catalyst-Substrate Interactions: In transition-metal-catalyzed reactions, the substituents can influence catalyst binding and efficiency. Studying how the bromo and methyl groups affect the kinetics of oxidative addition at the C-Br bond versus potential C-O bond activation would yield fundamental mechanistic data. acs.org

Potential for Derivatization into High-Value Specialty Chemicals and Intermediates for Advanced Materials

The true potential of this compound lies in its use as a versatile building block for creating more complex, high-value molecules. Its bifunctional nature allows for stepwise and selective modifications.

Potential derivatization strategies include:

Cross-Coupling at the C-Br Bond: The bromine atom can serve as a handle for a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions to form new C-C, C-N, and C-S bonds. nih.gov This could be used to synthesize biaryl compounds, complex amines, and aryl sulfides, which are common motifs in pharmaceuticals and functional materials.

Functionalization via the Sulfonate Group: The phenylsulfonate group can act as a leaving group in cross-coupling reactions, particularly with nickel catalysts, enabling the introduction of various nucleophiles at the phenolic oxygen position. acs.org

Synthesis of Polyfunctional Aromatics: By employing an orthogonal strategy—reacting the C-Br bond first, then the C-O-sulfonate, or vice versa—this compound can serve as a linchpin for assembling complex, multi-substituted aromatic structures. These structures could be precursors to novel ligands, materials with specific electronic or optical properties, or biologically active molecules. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-4-methylphenyl phenylsulfonate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonation of 2-bromo-4-methylphenol using phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Key steps include:

- Substrate Activation : Pre-dry reagents to avoid hydrolysis of sulfonyl chloride.

- Temperature Control : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature .

- Solvent Selection : Use anhydrous dichloromethane or THF for improved solubility and reaction efficiency.

- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via column chromatography. Typical yields range from 60–75% .

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Answer:

Routine characterization includes:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for sulfonate groups).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for regiochemical ambiguities .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] at m/z 327.0 for CHBrOS) .

Advanced: What strategies resolve contradictions in reported reactivity of the bromine atom in nucleophilic substitution reactions?

Answer:

Discrepancies in substitution outcomes (e.g., competing aryl vs. sulfonate group reactivity) can be addressed via:

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to compare activation energies for bromine vs. sulfonate substitution pathways.

- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., polar aprotic solvents like DMF enhance bromine’s electrophilicity) .

- Isotopic Labeling : O-labeled sulfonate groups can distinguish between competing mechanisms via MS analysis .

Advanced: How does the sulfonate group influence the compound’s biological activity, and what methods validate its target interactions?

Answer:

The sulfonate group enhances solubility and stabilizes interactions with charged residues in enzymes or receptors. Methodological approaches include:

- Docking Simulations : AutoDock Vina to predict binding poses with targets like tyrosine kinases or sulfotransferases.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) for sulfonate-mediated interactions .

- SAR Studies : Synthesize analogs (e.g., replacing phenylsulfonate with methylsulfonate) to assess activity changes in cytotoxicity assays (e.g., IC against MCF-7 cells) .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Answer:

Common issues include:

- Disorder in Aromatic Rings : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.

- Twinned Crystals : Implement SHELXD for structure solution and PLATON’s TWINABS for data integration .

- Heavy Atom Effects : Bromine’s high electron density can cause absorption errors; apply multi-scan corrections (SADABS) during data processing .

Advanced: How can researchers design experiments to differentiate between electronic and steric effects of the methyl group in coupling reactions?

Answer:

- Steric Maps : Generate steric occupancy plots (e.g., using SambVca) to quantify spatial hindrance near the methyl group.

- Cross-Coupling Optimization : Compare Suzuki-Miyaura reactions using bulky (e.g., SPhos) vs. small (e.g., PPh) ligands. Lower yields with SPhos suggest steric interference .

- Hammett Analysis : Correlate substituent σ values with reaction rates to isolate electronic contributions .

Methodological: What safety protocols are critical when handling this compound in the lab?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.